molecular formula C8H8FNO2 B11725874 1-Fluoro-4-(2-nitroethyl)benzene

1-Fluoro-4-(2-nitroethyl)benzene

Cat. No.: B11725874
M. Wt: 169.15 g/mol
InChI Key: GTNYSCXBNGNWLA-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8FNO2 It is characterized by a benzene ring substituted with a fluoro group at the 1-position and a nitroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-4-ethylbenzene followed by the oxidation of the ethyl group to a nitroethyl group . The reaction conditions typically require the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

1-Fluoro-4-(2-nitroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluoro-4-(2-nitroethyl)benzene exerts its effects involves its interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, while the nitroethyl group can undergo redox reactions. These interactions and reactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-4-(2-nitroethyl)benzene is unique due to the presence of both a fluoro and a nitroethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-fluoro-4-(2-nitroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNYSCXBNGNWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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